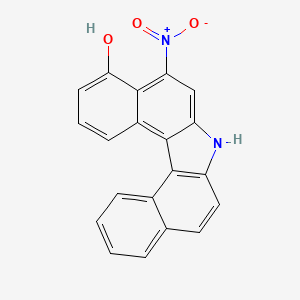
4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole is a heterocyclic aromatic compound with a complex structure. It is a derivative of carbazole, which consists of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is known for its potent mutagenic and carcinogenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole involves several steps. One common method is the regioselective dilithiation of carbazole derivatives. This process uses n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve dilithiation at specific positions on the carbazole ring . The reaction is followed by electrophilic trapping to introduce the hydroxy and nitro groups at the desired positions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced techniques like selective crystallization and high-temperature distillation can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its mutagenic and carcinogenic effects on cells.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The compound exerts its effects primarily through interaction with DNA. It forms DNA adducts, leading to mutations and potentially carcinogenesis . The cytochrome P450 family of enzymes plays a crucial role in its metabolism, converting it into reactive intermediates that can bind to DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: The parent compound, less toxic but with similar aromatic properties.
7H-Dibenzo(c,g)carbazole: Another derivative with potent carcinogenic properties.
3,4,5,6-Dibenzocarbazole: Similar structure but different functional groups.
Uniqueness
4-Hydroxy-5-nitro-7H-dibenzo(c,g)carbazole is unique due to its specific functional groups (hydroxy and nitro) that confer distinct chemical reactivity and biological activity. Its potent mutagenic and carcinogenic properties make it a compound of interest in toxicological studies .
Propriétés
Numéro CAS |
188970-83-4 |
|---|---|
Formule moléculaire |
C20H12N2O3 |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
9-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaen-7-ol |
InChI |
InChI=1S/C20H12N2O3/c23-17-7-3-6-13-19-15(10-16(20(13)17)22(24)25)21-14-9-8-11-4-1-2-5-12(11)18(14)19/h1-10,21,23H |
Clé InChI |
QOPYNJDQUZIOEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=C5C=CC=C(C5=C(C=C4N3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



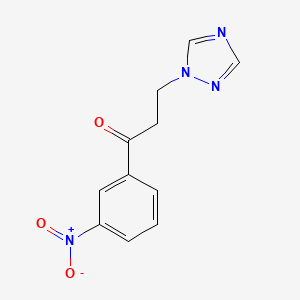
oxophosphanium](/img/structure/B14257939.png)
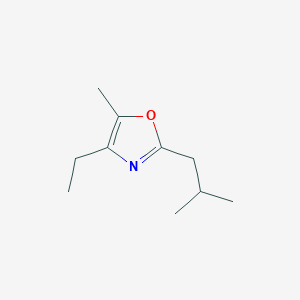

![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)

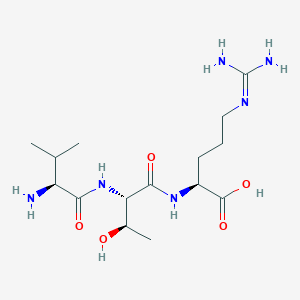
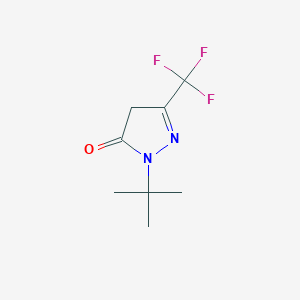
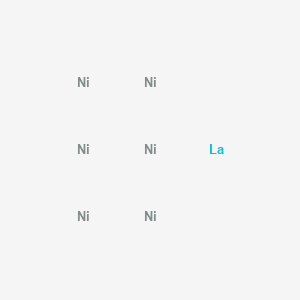
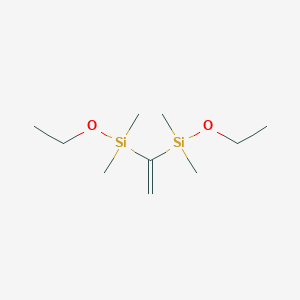
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)
